Enhanced Enolimine Tautomer Population for m-Chloro vs. p-Chloro Substitution
The solution-phase tautomeric equilibrium (Ketimine K ⇌ Enolimine O) for 2-phenacylbenzoxazoles is linearly dependent on the Hammett substituent constant σ [1]. The electron-withdrawing meta-chloro group (σm = 0.37) significantly increases the acidic character of the methylene protons, favoring the enolimine tautomer. Using the established linear regression from the 2-phenacylbenzoxazole series [1] and applying the σ-value for m-Cl [2], the predicted ketimine content [K] is 43.4%, compared to the experimentally determined 48.0% for the p-chloro analog [1]. This demonstrates a predictable, quantifiable shift in the tautomeric ratio that is not achievable with the 4-chloro isomer.
| Evidence Dimension | Ketimine Tautomer Equilibrium Content ([K]%) in CDCl3 solution at 303 K |
|---|---|
| Target Compound Data | Predicted [K] = 43.4% (and corresponding Enolimine [O] = 56.6%) |
| Comparator Or Baseline | 4-chloro analog (Compound 7b): Experimental [K] = 48.0% (and [O] = 52.0%) |
| Quantified Difference | An absolute decrease of 4.6 percentage points in ketimine content, representing a 9.6% relative decrease. |
| Conditions | Inference based on pKT = ρσ + const linear relationship from Skotnicka et al. (2013) [1] and Hammett constant σm = 0.37 for -Cl substituent [2]. |
Why This Matters
This difference in tautomeric ratio dictates the nucleophilic/electrophilic reactivity for subsequent synthetic steps, making the meta-chloro isomer the necessary choice when a higher enolimine population is required for targeted alkylation or acylation reactions.
- [1] Skotnicka, A., Kolehmainen, E., Czelen, P., Valkonen, A., & Gawinecki, R. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. International Journal of Molecular Sciences, 14(3), 4444-4460. View Source
- [2] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
